

Technical Guide: Solubility Profile of 2,3-Dichlorobenzenesulfonamide in Organic Solvents

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Compound of Interest

Compound Name: 2,3-Dichlorobenzenesulfonamide

Cat. No.: B1312514

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the solubility profile of **2,3-Dichlorobenzenesulfonamide**. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for its determination. It includes established experimental protocols and a clear workflow for researchers to generate reliable solubility data.

Introduction

2,3-Dichlorobenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in various organic solvents is fundamental for its use in drug discovery, process development, and formulation. Solubility dictates critical parameters such as reaction kinetics, purification strategies (e.g., crystallization), and the bioavailability of active pharmaceutical ingredients. This guide outlines the necessary methodologies to establish a comprehensive solubility profile for this compound.

Physicochemical Properties of 2,3-Dichlorobenzenesulfonamide

A summary of the key physicochemical properties is provided below.

Property	Value	Source
CAS Number	82967-94-0	[1]
Molecular Formula	C ₆ H ₅ Cl ₂ NO ₂ S	[1]
Molecular Weight	226.08 g/mol	[1]
Melting Point	>200°C	[2]
Boiling Point (Predicted)	393.8 ± 52.0 °C	[2]
Density (Predicted)	1.588 ± 0.06 g/cm ³	[2]

Qualitative Solubility Data

Publicly available information on the solubility of **2,3-Dichlorobenzenesulfonamide** is sparse. Preliminary qualitative assessments indicate the following:

- Dimethyl Sulfoxide (DMSO): Slightly soluble[2].
- Methanol: Slightly soluble[2].

A comprehensive quantitative analysis across a range of common organic solvents is required for practical applications.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data for **2,3-Dichlorobenzenesulfonamide** at various temperatures.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mg/mL)	Molar Solubility (mol/L)
e.g., Acetone	25			
e.g., Ethanol	25			
e.g., Ethyl Acetate	25			
e.g., Toluene	25			
e.g., Acetonitrile	25			
e.g., Dichloromethane	25			
e.g., Tetrahydrofuran (THF)	25			

Experimental Protocol: Equilibrium Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium (or shake-flask) method.^[1] This method involves creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

- **2,3-Dichlorobenzenesulfonamide** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (readable to 0.1 mg)
- Thermostatically controlled shaker or incubator
- Screw-cap vials (e.g., 4 mL or 20 mL)

- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm , solvent-compatible)
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum desiccator
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative quantification)

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2,3-Dichlorobenzenesulfonamide** to a screw-cap vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
 - Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.^[1] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe.

- Immediately filter the withdrawn sample through a solvent-compatible syringe filter (e.g., 0.45 μm PTFE) into a clean, pre-weighed vial. This step is crucial to remove any undissolved microcrystals.
- Quantification (Gravimetric Method):
 - Record the exact weight of the filtered saturated solution.
 - Place the vial in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. A vacuum desiccator can also be used.
 - Continue drying until a constant weight of the solid residue is achieved.
 - Record the final weight of the vial containing the dried solute.

Calculation of Solubility

The solubility can be calculated using the following formulas:

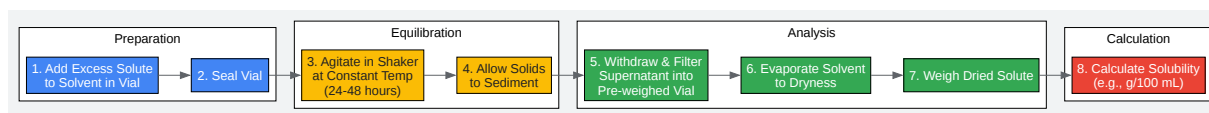
- Weight of dissolved solute (g): $(\text{Weight of vial} + \text{dried solute}) - (\text{Weight of empty vial})$
- Weight of solvent (g): $(\text{Weight of vial} + \text{solution}) - (\text{Weight of vial} + \text{dried solute})$
- Solubility (g / 100 g solvent): $(\text{Weight of dissolved solute} / \text{Weight of solvent}) * 100$

To express solubility in terms of volume (e.g., g/100 mL), the density of the solvent at the experimental temperature is required.

- Volume of solvent (mL): $\text{Weight of solvent (g)} / \text{Density of solvent (g/mL)}$
- Solubility (g / 100 mL): $(\text{Weight of dissolved solute} / \text{Volume of solvent}) * 100$

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of **2,3-Dichlorobenzenesulfonamide**.



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References

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